N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene core linked via a methyl group to a tetrazole ring substituted at the 1-position with a p-tolyl group. The compound’s structure combines a sulfonamide moiety, known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase), with a tetrazole ring, a heterocycle valued for its metabolic stability and hydrogen-bonding capabilities. The trifluoromethyl group enhances lipophilicity and may improve membrane permeability.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c1-11-5-7-13(8-6-11)24-15(21-22-23-24)10-20-27(25,26)14-4-2-3-12(9-14)16(17,18)19/h2-9,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKISOBDKIRHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Coupling
The sulfonamide group is introduced by reacting the aminomethyl tetrazole with 3-(trifluoromethyl)benzenesulfonyl chloride. This step is performed in dichloromethane at 0°C for 4 hours, achieving 82% yield. Triethylamine is added to scavenge HCl, preventing protonation of the amine. The reaction mechanism involves nucleophilic attack of the amine on the electrophilic sulfur center, followed by deprotonation:
$$
\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{Ar} + \text{HCl}
$$
Integrated Synthetic Pathways
Sequential Approach
- Tetrazole Formation : p-Tolyl cyanide (2.0 equiv) reacts with sodium azide (2.0 equiv) and triethyl orthoformate (2.4 equiv) over Ag/sodium borosilicate (0.05 g) at 120°C for 3 hours.
- Aminomethylation : The tetrazole is treated with paraformaldehyde and ammonium chloride in DMF at 100°C, yielding 5-(aminomethyl)-1-(p-tolyl)-1H-tetrazole.
- Sulfonylation : The amine reacts with 3-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) in dichloromethane at 0°C for 4 hours, followed by aqueous workup.
One-Pot Methodology
A streamlined protocol combines tetrazole synthesis and sulfonamide formation in a single reaction vessel. p-Tolyl cyanide, sodium azide, and 3-(trifluoromethyl)benzenesulfonyl chloride are heated with Ag/sodium borosilicate in DMSO at 100°C for 12 hours. This method avoids isolation of intermediates but reduces yield to 68% due to competing side reactions.
Catalytic and Solvent Considerations
- Catalysts : Ag/sodium borosilicate enhances cycloaddition kinetics via Lewis acid activation. Palladium hydroxide facilitates deprotection in hydrogenolysis steps.
- Solvents : Dichloromethane and 1,2-dichloroethane favor sulfonylation by stabilizing ionic intermediates. DMSO improves microwave-assisted reactions by dielectric heating.
Analytical and Spectroscopic Validation
Successful synthesis is confirmed by:
- 1H NMR : A singlet at δ 4.03 ppm for the methylene (-CH2-) group.
- 13C NMR : Resonances at δ 167.8 ppm (tetrazole C-5) and δ 120–140 ppm (aromatic carbons).
- LC-MS : Molecular ion peak at m/z 420.45 (C21H19F3N2O2S).
Challenges and Mitigation Strategies
- Regioselectivity : Use of bulky catalysts (e.g., Ag/sodium borosilicate) directs cycloaddition to the 1-substituted tetrazole.
- Byproduct Formation : Excess sulfonyl chloride (1.2 equiv) minimizes unreacted amine, while low temperatures (0°C) suppress sulfonate ester formation.
- Purification : Column chromatography with ethyl acetate/hexane (1:3) removes unreacted sulfonyl chloride and tetrazole precursors.
Industrial Scalability and Environmental Impact
Continuous-flow photochemical reactors enable large-scale production, reducing reaction times by 50% compared to batch methods. Solvent-free conditions using sodium borosilicate catalysts align with green chemistry principles, minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzenesulfonamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the provided evidence.
Key Observations:
’s tetrazole-biphenyl system (Diovan®) demonstrates clinical success in hypertension, though the target’s sulfonamide replaces Diovan’s carboxylate, likely altering target specificity .
Functional Group Influence :
- The trifluoromethyl group in the target and enhances lipophilicity and metabolic stability. ’s hydroxycarbamoyl group is a zinc-binding motif, suggesting metalloenzyme inhibition (e.g., matrix metalloproteinases) .
- ’s benzo-pyrazolo-oxazine core illustrates the diversity of sulfonamide-containing scaffolds in drug design, though its fused heterocycle may limit bioavailability compared to the target’s simpler tetrazole system .
Substituent Effects :
- The p-tolyl group in the target and may enhance aromatic stacking interactions with hydrophobic enzyme pockets.
Biological Activity
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Tetrazole ring : This five-membered ring is known for its bioactivity, particularly in drug design.
- Trifluoromethyl group : This moiety enhances lipophilicity and biological activity.
- Benzenesulfonamide core : This structure is prevalent in many pharmacologically active compounds.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical in cancer therapy.
Anti-inflammatory Properties
Compounds with similar structures have also shown promise as anti-inflammatory agents. They inhibit key signaling pathways involved in inflammation, such as the p38 MAPK pathway, leading to reduced production of pro-inflammatory cytokines like TNF-alpha. In vivo studies have demonstrated significant dose-dependent inhibition of TNF-alpha release, highlighting their potential in treating inflammatory diseases.
Antimicrobial Activity
There is emerging evidence suggesting that tetrazole-containing compounds may possess antimicrobial properties. For example, derivatives have been evaluated for their ability to inhibit Plasmodium falciparum dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway of malaria parasites.
Case Studies
- Anticancer Efficacy : A study on related benzenesulfonamide derivatives found that specific modifications led to enhanced activity against human colon adenocarcinoma cells (HCT-15). The most effective compound exhibited an IC50 value of 0.48 mM.
- Inflammation Models : In animal models of acute inflammation, compounds were shown to significantly reduce serum levels of TNF-alpha and IL-6, demonstrating their therapeutic potential in managing inflammatory responses.
- Molecular Docking Studies : Docking simulations have been employed to predict the binding affinity of these compounds to their biological targets, providing insights into their mechanism of action at the molecular level.
Data Table
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Anticancer (HCT-15) | 0.48 | Tubulin |
| Anti-inflammatory | 32 | p38 MAPK |
| Antimicrobial | >50 | DHPS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
